1-(3-Methyloxolan-3-yl)-1,4-diazepane
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Description
1-(3-Methyloxolan-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.283. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
Research has highlighted the application of 1,4-diazepane derivatives in catalysis and organic synthesis. For instance, manganese(III) complexes of bisphenolate ligands, including those derived from 1,4-diazepane structures, have been studied for their catalytic ability in olefin epoxidation reactions. These complexes have demonstrated enhanced selectivity and yield in the epoxidation of cyclohexene and styrene, showcasing the potential of 1,4-diazepane derivatives in catalysis (Sankaralingam & Palaniandavar, 2014).
Medicinal Chemistry
In medicinal chemistry, 1,4-diazepane derivatives have been explored for their biological activities. The synthesis and characterization of 1,4-diazepanes as novel σ1 receptor ligands have been reported, starting from enantiomerically pure amino acids. These compounds have shown potential in modulating receptor activities, indicating their usefulness in designing new therapeutic agents (Fanter et al., 2017).
Material Science
In the field of material science, 1,4-diazepane derivatives have been utilized in the synthesis of complex molecules and polymers. For instance, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115, highlights the application of 1,4-diazepane derivatives in developing pharmaceutical intermediates and materials with specific biological activities (Gomi et al., 2012).
Chemical Synthesis and Methodology
Innovative synthetic methods involving 1,4-diazepane derivatives have been developed, demonstrating their versatility in chemical synthesis. A novel approach for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives using an aromatic diamine, Meldrum's acid, and an isocyanide, underscores the adaptability of 1,4-diazepane derivatives in constructing complex molecules with potential biological activities (Shaabani et al., 2009).
Properties
IUPAC Name |
1-(3-methyloxolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(3-8-13-9-10)12-6-2-4-11-5-7-12/h11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCILBQHRIYHGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)N2CCCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.